molecular formula C9H11NO4 B12332432 Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- CAS No. 951174-51-9

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)-

Cat. No.: B12332432
CAS No.: 951174-51-9
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-LURJTMIESA-N
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Description

The compound Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- is a benzenepropanoic acid derivative characterized by:

  • A beta-amino group (-NH₂) at the β-position of the propanoic acid chain.
  • (BetaS) stereochemistry, which influences its biological interactions and metabolic pathways.

Properties

CAS No.

951174-51-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1

InChI Key

GXKOWQKLXRMVLF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- can be achieved through several methods. One common approach involves the Mannich reaction, where benzaldehyde reacts with acetophenone and aniline in a mixture of water and ethanol containing sodium acetate . This reaction is catalyzed by sodium acetate and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- involves its interaction with molecular targets and pathways in biological systems. The compound is known to reduce phosphorylation of MAPK p38, which plays a role in preventing UVB-induced skin damage . This action is associated with its antioxidant potential and anti-inflammatory activity.

Comparison with Similar Compounds

Carbidopa (Benzenepropanoic Acid, α-Hydrazino-3,4-Dihydroxy-α-Methyl-, Monohydrate, (S)-)

  • CAS Numbers: 38821-49-7 (monohydrate), 28860-95-9 (anhydrous) .
  • Key Differences: Substituents: Replaces the β-amino group with an α-hydrazino group (-NH-NH₂) and introduces an α-methyl group. Pharmacology: Carbidopa is a clinically used aromatic L-amino acid decarboxylase inhibitor, preventing peripheral metabolism of levodopa in Parkinson’s disease . Stereochemistry: (S)-configuration at the α-position, critical for enzyme binding.
Property Target Compound Carbidopa
Functional Groups β-amino, 3,4-dihydroxy α-hydrazino, 3,4-dihydroxy, α-methyl
Molecular Formula C₉H₁₁NO₄ (estimated) C₁₀H₁₄N₂O₄·H₂O
Pharmacological Role Antioxidant (inferred) Enzyme inhibitor
Stereochemical Center βS αS

Methoxy-Substituted Analogs ()

  • CAS Numbers : 783300-35-6 (betaS-methoxy), 765895-65-6 (betaR-methoxy).
  • Key Differences :
    • Substituents : Replace 3,4-dihydroxy groups with a 3-methoxy group (-OCH₃), reducing polarity and antioxidant capacity.
    • Stereochemistry : Both betaS and betaR configurations available, highlighting the role of stereochemistry in receptor binding .
Property Target Compound 3-Methoxy Analog (783300-35-6)
Functional Groups β-amino, 3,4-dihydroxy β-amino, 3-methoxy
Molecular Formula C₉H₁₁NO₄ C₁₀H₁₃NO₃
Polarity High (due to -OH groups) Moderate (methoxy is less polar)
Bioavailability Likely low (high hydrophilicity) Improved membrane permeability

Dibrominated Derivative (2,3-Dibromo-3-Phenylpropanoic Acid)

  • CAS Number : 6286-30-2 .
  • Key Differences: Substituents: β- and α-bromine atoms replace amino and hydroxyl groups, increasing molecular weight and lipophilicity. Reactivity: Bromine atoms enable nucleophilic substitution reactions, unlike the target compound’s hydroxyl/amino groups.
Property Target Compound Dibrominated Analog
Functional Groups β-amino, 3,4-dihydroxy α,β-dibromo
Molecular Weight ~197 g/mol 322.0 g/mol
Reactivity Antioxidant, hydrogen bonding Electrophilic substitution

Pharmacological and Structural Implications

  • Antioxidant Potential: The 3,4-dihydroxy groups in the target compound mirror those in caffeic acid (3,4-dihydroxybenzeneacrylic acid), a known antioxidant .
  • Stereochemical Sensitivity : The betaS configuration may enhance binding to catecholamine receptors or transporters, similar to L-DOPA derivatives .
  • Metabolic Stability: Compared to Carbidopa, the absence of a hydrazino group in the target compound may reduce susceptibility to enzymatic degradation .

Biological Activity

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)-, also known as dihydrocaffeic acid, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- features a unique structure that includes a benzene ring, a propanoic acid group, an amino group, and two hydroxyl groups. This structural configuration contributes to its reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that it can reduce the phosphorylation of MAPK p38, a critical pathway involved in inflammatory responses. This action helps prevent UVB-induced skin damage and may have implications for treating inflammatory conditions .
  • Antimicrobial Properties : Studies have shown that benzenepropanoic acid can inhibit bacterial growth by targeting specific proteins involved in cell wall synthesis. Its ability to disrupt bacterial pathogenicity makes it a candidate for antimicrobial therapy .

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that benzenepropanoic acid can significantly reduce markers of oxidative stress and inflammation. For instance, it has been shown to lower levels of pro-inflammatory cytokines in vitro, suggesting potential applications in chronic inflammatory diseases .

Antimicrobial Activity

In vitro studies indicate that benzenepropanoic acid exhibits antimicrobial properties against a range of bacteria. It has been particularly effective against resistant strains, making it a promising candidate for new antibiotic development. The compound's mechanism involves inhibiting enzymes critical for bacterial cell wall synthesis .

Case Studies

  • Skin Protection : A study investigated the protective effects of benzenepropanoic acid against UV-induced skin damage. Results showed that topical application reduced erythema and inflammation in animal models.
  • Antimicrobial Efficacy : In a clinical setting, benzenepropanoic acid was tested against various bacterial strains. It demonstrated significant inhibition of growth in multidrug-resistant bacteria, highlighting its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Benzenepropanoic acid (betaS)HighHighModerate
Dihydrocaffeic AcidModerateHighLow
Phloretic AcidHighModerateModerate

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